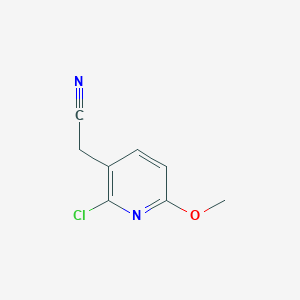

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7ClN2O It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6-methoxypyridine with acetonitrile in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: 2-(2-Hydroxy-6-methoxypyridin-3-yl)acetonitrile.

Reduction: 2-(2-Chloro-6-methoxypyridin-3-yl)ethylamine.

Substitution: 2-(2-Amino-6-methoxypyridin-3-yl)acetonitrile.

Scientific Research Applications

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and as a building block for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-6-methoxypyridine: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.

2-Chloro-6-methylpyridine: Has a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.

2-(2-Chloro-6-methoxypyridin-3-yl)methanol: Contains a hydroxyl group instead of a nitrile group, altering its solubility and reactivity.

Uniqueness

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is unique due to the presence of both the chloro and methoxy groups on the pyridine ring, along with the acetonitrile group. This combination of functional groups provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Biological Activity

2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- CAS Number: 1227570-74-2

- Molecular Formula: C8H8ClN

- Molecular Weight: 169.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways. The presence of the chloro and methoxy groups on the pyridine ring enhances the compound's lipophilicity and potential bioavailability, which are crucial for its pharmacological effects.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.

- Antiparasitic Activity: Research has shown that derivatives of pyridine compounds can inhibit Plasmodium falciparum, the causative agent of malaria. The structural similarity suggests potential efficacy for this compound as well .

- Cytotoxicity: Evaluations in cell lines have revealed moderate cytotoxic effects, necessitating further studies to assess selectivity and safety profiles .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings from SAR studies related to pyridine derivatives:

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antimalarial Studies: A related compound was evaluated in vivo against P. falciparum, demonstrating rapid parasite clearance at doses ≥30 mg/kg, suggesting that modifications to the pyridine structure can enhance antimalarial efficacy .

- Cytotoxicity Assessment: In vitro tests on human cancer cell lines showed that certain pyridine derivatives exhibit selective cytotoxicity, indicating a potential therapeutic window for further exploration of this compound .

- Inhibition Studies: The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, indicating a multifaceted mechanism of action that warrants further investigation .

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

2-(2-chloro-6-methoxypyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(4-5-10)8(9)11-7/h2-3H,4H2,1H3 |

InChI Key |

UIFMGKIPRHOBMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)CC#N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.